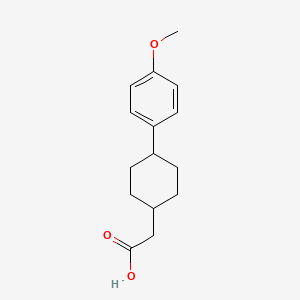

2-(4-(Tert-butoxycarbonyl)piperazin-1-ylsulfonyl)phenylboronic acid

Overview

Description

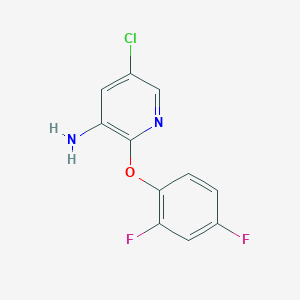

“2-(4-(Tert-butoxycarbonyl)piperazin-1-ylsulfonyl)phenylboronic acid” is a chemical compound with the molecular formula C15H23BN2O4 . It has a molecular weight of 306.17 . The compound is typically stored in an inert atmosphere at temperatures between 2-8°C .

Molecular Structure Analysis

The InChI code for “this compound” is 1S/C15H23BN2O4/c1-15(2,3)22-14(19)18-10-8-17(9-11-18)13-7-5-4-6-12(13)16(20)21/h4-7,20-21H,8-11H2,1-3H3 . This code provides a unique representation of the molecule’s structure.Physical And Chemical Properties Analysis

“this compound” is typically stored in an inert atmosphere at temperatures between 2-8°C .Scientific Research Applications

Structural and Synthetic Applications

Structural Analysis and Anti-Malarial Activity : A study elaborates on the structural characteristics of piperazine derivatives, including those with tert-butoxycarbonyl groups, demonstrating anti-malarial activity. The research indicates the importance of molecular conformation and intermolecular hydrogen bonding in determining biological activity (Cunico et al., 2009).

Crystal Structure and DFT Calculations : Research on novel piperazine derivatives, including tert-butyl-benzenesulfonyl piperazine, has been conducted to understand their molecular and crystal structures through X-ray diffraction and density functional theory (DFT) calculations. These studies shed light on the compounds' electrophilic and nucleophilic sites, contributing to their crystal packing and intermolecular interactions (Kumara et al., 2017).

Microwave-Mediated Synthesis : The utility of tert-butoxycarbonyl-protected piperazine derivatives in synthesizing biologically active compounds through microwave-mediated Suzuki–Miyaura cross-couplings has been investigated. This process facilitates the efficient synthesis of (piperazin-1-ylmethyl)biaryl libraries, indicating the versatility of these compounds in synthetic chemistry (Spencer et al., 2011).

Biological Activity and Applications

Fungicidal Activity of Piperazine Derivatives : A study on 3-piperazine-bis(benzoxaborole) and its boronic acid analogues showcases significant fungicidal activity against several filamentous fungi. The presence of heterocyclic benzoxaborole systems was crucial for the antifungal action, highlighting the potential of these compounds in developing new fungicides (Wieczorek et al., 2014).

Antifungal N-(fluorophenyl)piperazinyl Benzoxaboroles : Research into the synthesis and structural elucidation of N-(fluorophenyl)piperazine derivatives of phenylboronic compounds, including antifungal benzoxaboroles, emphasizes the significance of the benzoxaborole ring for biological activity. These compounds show promise in the development of novel antifungal agents (Borys et al., 2019).

Safety and Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can cause harm if swallowed, inhaled, or if it comes into contact with skin . The precautionary statements associated with this compound include avoiding breathing dust/fume/gas/mist/vapors/spray, wearing protective gloves/protective clothing/eye protection/face protection, and rinsing cautiously with water for several minutes in case of contact with eyes .

properties

IUPAC Name |

[2-[4-[(2-methylpropan-2-yl)oxycarbonyl]piperazin-1-yl]sulfonylphenyl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H23BN2O6S/c1-15(2,3)24-14(19)17-8-10-18(11-9-17)25(22,23)13-7-5-4-6-12(13)16(20)21/h4-7,20-21H,8-11H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RAIFJFXNGRZRDL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC=CC=C1S(=O)(=O)N2CCN(CC2)C(=O)OC(C)(C)C)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H23BN2O6S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

370.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[3-Fluoro-4-(thiophen-3-yl)phenyl]methanamine](/img/structure/B1407070.png)

![1-[(2-Bromo-3-fluorophenyl)methyl]azetidin-3-ol](/img/structure/B1407073.png)

amine](/img/structure/B1407075.png)

propylamine](/img/structure/B1407076.png)